molecular formula C7H15NOSi B1282447 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 18296-11-2

2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile

Cat. No.: B1282447
CAS No.: 18296-11-2
M. Wt: 157.29 g/mol
InChI Key: JOWNMNFMYXUNHY-UHFFFAOYSA-N
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Description

2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile is an organic compound with the molecular formula C7H15NOSi. It is a nitrile derivative characterized by the presence of a trimethylsilyl group attached to the oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile can be synthesized through the reaction of 2-methylpropanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-Methylpropanenitrile+Trimethylsilyl chlorideThis compound\text{2-Methylpropanenitrile} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 2-Methylpropanenitrile+Trimethylsilyl chloride→this compound

Industrial Production Methods: In industrial settings, the production of 2

Properties

IUPAC Name

2-methyl-2-trimethylsilyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-7(2,6-8)9-10(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWNMNFMYXUNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513122
Record name 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-11-2
Record name 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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